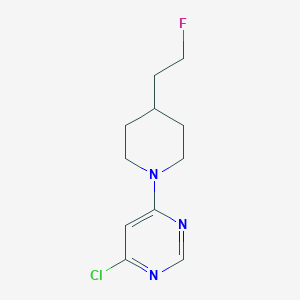

4-Chloro-6-(4-(2-fluoroéthyl)pipéridin-1-yl)pyrimidine

Vue d'ensemble

Description

Molecular Structure Analysis

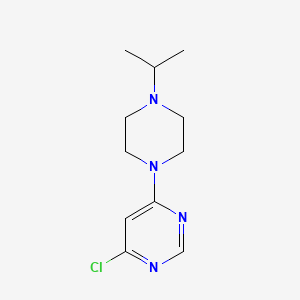

The molecular structure of “4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)pyrimidine” consists of a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms at the 1st and 3rd positions.Chemical Reactions Analysis

Pyrimidines, including “4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)pyrimidine”, have been described with a wide range of biological potential . They are integral parts of DNA and RNA and impart diverse pharmacological properties .Physical and Chemical Properties Analysis

“4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)pyrimidine” is a white powder . Its 1H NMR spectrum and 13C NMR spectrum have been reported .Applications De Recherche Scientifique

Imagerie par Tomographie par Émission de Positrons (TEP)

Ce composé a été utilisé dans le développement de ligands d'imagerie TEP. Plus précisément, il sert de précurseur pour les radioligands ciblant le récepteur du facteur de stimulation des colonies 1 (CSF1R) . Le CSF1R est une cible émergente pour l'imagerie de la neuroinflammation, qui est cruciale pour comprendre et diagnostiquer les maladies neurodégénératives telles que la maladie d'Alzheimer (MA). La capacité du composé à se lier au CSF1R en fait un outil précieux dans la synthèse de radioligands pour l'imagerie TEP.

Recherche sur la neuroinflammation

En raison de son rôle dans les ligands d'imagerie TEP pour le CSF1R, 4-Chloro-6-(4-(2-fluoroéthyl)pipéridin-1-yl)pyrimidine contribue de manière significative à la recherche sur la neuroinflammation . Il aide à visualiser et à quantifier l'activation des microglies, qui jouent un rôle crucial dans le processus neuroinflammatoire. Cela peut conduire à une meilleure compréhension et à des traitements potentiels pour diverses affections neurodégénératives.

Activité antibactérienne

Des recherches sur les dérivés N-substitués de composés similaires ont montré une activité antibactérienne potentielle . Bien que non directement liés à This compound, les similitudes structurelles suggèrent qu'il pourrait être modifié pour améliorer ses propriétés antibactériennes. Cela ouvre des possibilités d'utiliser le composé dans le développement de nouveaux agents antibactériens.

Traitement de la maladie d'Alzheimer

Des composés structurellement liés à This compound ont été trouvés pour inhiber des enzymes telles que l'acétylcholinestérase (AChE) . Les inhibiteurs de l'AChE sont utilisés dans le traitement de la maladie d'Alzheimer, ce qui indique que ce composé pourrait potentiellement être développé en un agent thérapeutique pour de telles maladies neurodégénératives.

Synthèse de médicaments antipsychotiques

La structure du composé est étroitement liée aux intermédiaires utilisés dans la synthèse de médicaments antipsychotiques . Cela suggère qu'il pourrait être un intermédiaire clé dans la production de médicaments pour les troubles psychiatriques, tels que la schizophrénie.

Sciences radiopharmaceutiques

Dans le domaine des sciences radiopharmaceutiques, le composé est utilisé pour créer des ligands radiofluorés . Ces ligands sont essentiels pour le traçage et l'imagerie dans diverses procédures diagnostiques, faisant du composé un contributeur important à l'avancement des radiopharmaceutiques.

Synthèse organique

Le composé est également important en chimie organique pour la synthèse de nouveaux dérivés de la pyrimidine . Ces dérivés ont de nombreuses applications, notamment dans le développement de médicaments et d'autres entités chimiques.

Développement et modification de médicaments

Enfin, la structure polyvalente du composé permet diverses modifications, ce qui en fait un échafaudage précieux dans le développement de médicaments . En modifiant les groupes fonctionnels, les chercheurs peuvent créer de nouvelles molécules avec une efficacité améliorée et une toxicité réduite pour diverses applications médicales.

Orientations Futures

Mécanisme D'action

The compound also contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives are known for their wide range of biological activities, including acting on the central nervous system, cardiovascular system, and immune system .

The presence of a fluorine atom can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Fluorine can enhance the metabolic stability of a drug, increase its lipophilicity, and improve its ability to penetrate cell membranes, thereby potentially enhancing its bioavailability .

Analyse Biochimique

Biochemical Properties

4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit butyrylcholinesterase (BuChE) with an IC50 value of less than 5 μM . This inhibition suggests that 4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)pyrimidine could be useful in studying the biochemical pathways involving BuChE and potentially in developing treatments for diseases where BuChE is a target.

Cellular Effects

The effects of 4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)pyrimidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of certain genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, its impact on cell signaling pathways can lead to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, 4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)pyrimidine exerts its effects through specific binding interactions with biomolecules. It binds to the active site of enzymes such as BuChE, inhibiting their activity . This inhibition can lead to downstream effects on biochemical pathways and cellular processes. Furthermore, it may also influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)pyrimidine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)pyrimidine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, toxic or adverse effects may be observed . These threshold effects are essential for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)pyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, 4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)pyrimidine is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can affect its activity and function.

Subcellular Localization

The subcellular localization of 4-Chloro-6-(4-(2-fluoroethyl)piperidin-1-yl)pyrimidine is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall effects on cellular processes.

Propriétés

IUPAC Name |

4-chloro-6-[4-(2-fluoroethyl)piperidin-1-yl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClFN3/c12-10-7-11(15-8-14-10)16-5-2-9(1-4-13)3-6-16/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUUBECZGFALLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCF)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

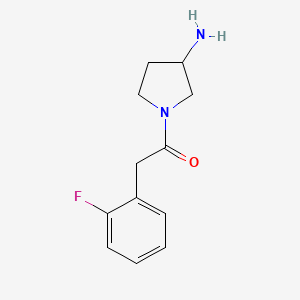

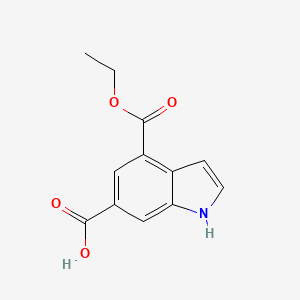

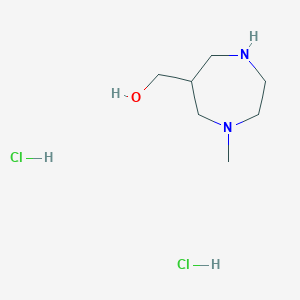

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1490048.png)

![Ethyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]acetate](/img/structure/B1490051.png)

![7-bromo-5H-pyrido[4,3-b]indole](/img/structure/B1490053.png)

![Ethyl 5,7-dihydroxyisothiazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1490064.png)